2,6-Difluoro-3-(trifluoromethyl)benzonitrile
Overview
Description
2,6-Difluoro-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F5N It is characterized by the presence of two fluorine atoms at the 2 and 6 positions, a trifluoromethyl group at the 3 position, and a nitrile group
Mechanism of Action
Target of Action
The primary targets of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and van der waals forces .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to be a CYP1A2 inhibitor .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzonitrile core. One common method includes the reaction of 2,6-difluorobenzonitrile with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may involve continuous flow reactors to ensure consistent production and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for the reduction of the nitrile group.
Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the nitrile group.
Major Products Formed
Substitution: Products with various functional groups replacing the fluorine or trifluoromethyl groups.
Reduction: Amines or other reduced forms of the nitrile group.
Oxidation: Carboxylic acids or other oxidized forms of the nitrile group.
Scientific Research Applications
2,6-Difluoro-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzonitrile: Lacks the additional fluorine atoms, affecting its overall stability and reactivity.
2-Fluoro-6-(trifluoromethyl)benzonitrile: Contains only one fluorine atom, leading to variations in its chemical behavior.
Uniqueness
2,6-Difluoro-3-(trifluoromethyl)benzonitrile is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to degradation. These properties make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-3-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZXOQCUAPUNSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001243039 | |
Record name | Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1806333-92-5 | |
Record name | Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1806333-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2,6-difluoro-3-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001243039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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